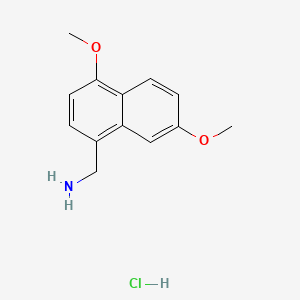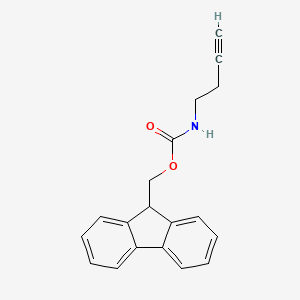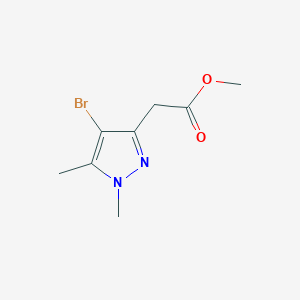
methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom and two methyl groups attached to the pyrazole ring, as well as a methyl ester group attached to the acetate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, 4-bromo-1,5-dimethyl-1H-pyrazole can be synthesized by reacting 4-bromo-3,5-dimethyl-1,3-diketone with hydrazine hydrate under reflux conditions.
Esterification: The resulting pyrazole can then be reacted with methyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under appropriate conditions, leading to different functionalized derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxides. These reactions typically occur under mild conditions with the use of polar aprotic solvents.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.
Major Products
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced pyrazole derivatives.
Hydrolysis: The major product is 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid.
科学研究应用
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme inhibition and receptor binding due to its pyrazole core.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate depends on its specific application. In biological systems, the pyrazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromine atom and ester group can also participate in binding interactions, enhancing the compound’s affinity for its molecular targets.
相似化合物的比较
Similar Compounds
- Methyl 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)acetate
- Methyl 2-(4-fluoro-1,5-dimethyl-1H-pyrazol-3-yl)acetate
- Methyl 2-(4-iodo-1,5-dimethyl-1H-pyrazol-3-yl)acetate
Uniqueness
Methyl 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a versatile intermediate for the synthesis of various derivatives.
属性
分子式 |
C8H11BrN2O2 |
|---|---|
分子量 |
247.09 g/mol |
IUPAC 名称 |
methyl 2-(4-bromo-1,5-dimethylpyrazol-3-yl)acetate |
InChI |
InChI=1S/C8H11BrN2O2/c1-5-8(9)6(10-11(5)2)4-7(12)13-3/h4H2,1-3H3 |
InChI 键 |
UYSAQSHYGXHIBW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C)CC(=O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


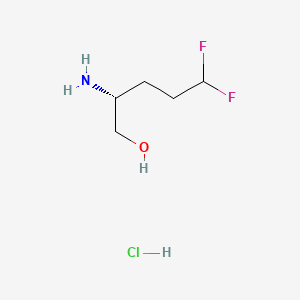
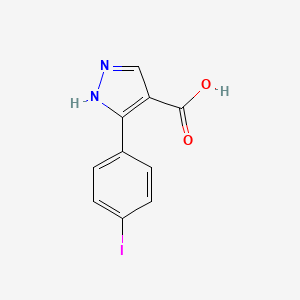

![2-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13470378.png)
![3-(Oxetan-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13470381.png)
![1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid](/img/structure/B13470387.png)
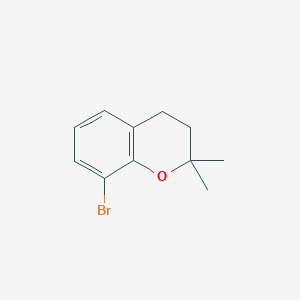
![1-(Iodomethyl)-4-methyl-2-oxa-3-azabicyclo[3.1.1]hept-3-ene](/img/structure/B13470396.png)
![tert-Butyl 6-ethynyl-6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13470398.png)
![6-Tert-butyl 8-methyl 2,6-diazaspiro[3.4]octane-6,8-dicarboxylate hydrochloride](/img/structure/B13470405.png)

![3-[(Benzyloxy)methyl]cyclobutane-1-sulfonyl chloride](/img/structure/B13470423.png)
